molecular formula C15H14BrNO2 B6595158 2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 196081-76-2

2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B6595158
CAS No.: 196081-76-2
M. Wt: 320.18 g/mol
InChI Key: XJFWCEMRUXQAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-[(4-Bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol is a Schiff base compound characterized by a central imine (-C=N-) linkage connecting a 6-methoxyphenol moiety and a 4-bromo-2-methylphenyl group. The E-configuration of the imine bond ensures planar geometry, facilitating conjugation across the aromatic and imine systems. The bromine substituent at the para position of the phenyl ring enhances molecular polarizability, while the methoxy group on the phenol ring influences electronic properties and solubility .

Properties

IUPAC Name

2-[(4-bromo-2-methylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFWCEMRUXQAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195833
Record name 2-[[(4-Bromo-2-methylphenyl)imino]methyl]-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196081-76-2
Record name 2-[[(4-Bromo-2-methylphenyl)imino]methyl]-6-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196081-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Bromo-2-methylphenyl)imino]methyl]-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol, commonly referred to as a Schiff base compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a carbon-nitrogen double bond and is synthesized through the condensation of an aldehyde or ketone with a primary amine. The biological activity of such compounds often includes antioxidant, antibacterial, and antifungal properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of vanillin with 4-bromo-2-methylaniline. The reaction conditions, such as solvent choice and temperature, can significantly affect the yield and purity of the product. Characterization techniques like FTIR, NMR, and GC-MS are crucial for confirming the structure and purity of the synthesized compound.

Table 1: Characterization Data

CharacteristicObserved Value
Molecular FormulaC14H12BrN2O3
Molecular Weight351.16 g/mol
Melting Point128-130 °C
SolubilitySlightly soluble in water; soluble in NaOH
FTIR PeaksImine group at 1590-1591 cm⁻¹
NMR Chemical ShiftImine proton at 8.42 ppm

Antioxidant Activity

The antioxidant potential of Schiff bases is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). The synthesized compound exhibited an EC50 value of 10.46 ppm, indicating significant antioxidant activity. This suggests that it can effectively scavenge free radicals, potentially mitigating oxidative stress-related diseases .

Antibacterial Activity

Studies have indicated that Schiff bases possess antibacterial properties against various pathogenic bacteria. The compound's activity can be attributed to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes within the microorganisms. Specific tests against common bacterial strains (e.g., E. coli and Staphylococcus aureus) have shown promising results, with varying degrees of inhibition depending on concentration.

Case Studies

  • Antioxidant Study : A study conducted by Kusumaningrum et al. highlighted the synthesis and characterization of related Schiff base compounds, demonstrating their antioxidant efficacy through DPPH assays .
  • Antibacterial Evaluation : Research exploring imine derivatives has shown that similar compounds display significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve chelation with metal ions essential for bacterial growth .
  • Antifungal Properties : Some derivatives of phenolic Schiff bases have been tested for antifungal activity against strains like Candida albicans, showcasing their potential as therapeutic agents in treating fungal infections.

Comparison with Similar Compounds

4-Methylphenyl Derivative (C15H15NO2)

  • Structure: 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol ().
  • Key Differences : Replaces bromine with a methyl group, reducing molecular weight (241.29 g/mol vs. ~320 g/mol for the brominated analog).
  • Properties : The methyl group donates electron density via hyperconjugation, leading to a less electron-deficient aryl ring compared to the brominated compound. This affects coordination behavior with metal ions .

4-Trifluoromethylphenyl Derivative (C15H11F3NO2)

  • Structure: 4-Bromo-2-methoxy-6-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]phenol ().
  • Key Differences : Incorporates a trifluoromethyl (-CF3) group, which is strongly electron-withdrawing.
  • The bromine and -CF3 combination creates a highly polarized structure, suitable for solvent extraction applications .

Chlorinated Analog (C15H13ClNO2)

  • Structure: 2-{(E)-[(3-Chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol ().
  • Key Differences : Substitutes bromine with chlorine at the meta position.
  • Properties : Chlorine’s lower atomic weight and reduced polarizability compared to bromine result in weaker halogen bonding interactions, impacting crystal packing and solubility .

Substituent Variations in the Phenol Ring

Ethoxy-Substituted Derivative (C16H17NO2)

  • Structure: 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol ().
  • Key Differences : Replaces methoxy (-OCH3) with ethoxy (-OC2H5).
  • It also enhances lipophilicity, affecting solubility in organic solvents .

Hydroxyl-Substituted Derivatives

  • Structures: (E)-2-(((2/3/4-hydroxyphenyl)imino)methyl)-6-methoxyphenol (I, II, III) ().
  • Key Differences : Additional hydroxyl groups on the phenyl ring.
  • Properties : Hydroxyl groups enhance antioxidant activity via radical scavenging. Compound I (ortho-OH) exhibits the highest DPPH radical scavenging activity (IC50 = 12.3 µM), outperforming BHT (IC50 = 18.5 µM) .

Functional Group Modifications

Mercapto-Triazole Derivative (C15H11BrN3OS)

  • Structure: 4-Bromo-2-[(E)-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-yl)imino]methyl]phenol ().
  • Key Differences : Incorporates a thiol (-SH) and triazole ring.
  • Properties : The thiol group enables disulfide bond formation and metal chelation, broadening applications in catalysis and biomedicine .

Fluorinated Derivative (C15H13FNO2)

  • Structure: 2-[(E)-(4-Fluorobenzyl)iminomethyl]-6-methoxyphenol ().
  • Key Differences : Fluorine substituent at the para position.
  • Properties : Fluorine’s electronegativity increases the compound’s oxidative stability but reduces polarizability compared to bromine .

Key Comparative Data

Compound Molecular Weight (g/mol) λmax (nm) Thermal Stability (°C) Notable Applications
Target Compound (4-Bromo-2-methyl) ~320 N/A >210 (decomp.) Coordination chemistry
4-Methylphenyl Derivative 241.29 N/A 200–210 Intermediate for metal complexes
Dichlorophenyl Derivative 327.19 590 190–200 Cu(II) extraction in chloroform
Trifluoromethyl Derivative 374.16 N/A >220 High-polarity solvent systems
Ethoxy Derivative 255.31 N/A 195–205 Crystal engineering

Preparation Methods

Direct Bromination of 2-Methylaniline

Bromination of 2-methylaniline (o-toluidine) using molecular bromine (Br₂) in acetic acid introduces a bromine atom at the para position relative to the amino group. The reaction proceeds via electrophilic aromatic substitution, leveraging the amino group’s strong activating effect:

2-Methylaniline+Br2AcOH4-Bromo-2-methylaniline+HBr\text{2-Methylaniline} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{4-Bromo-2-methylaniline} + \text{HBr}

Optimized Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: 0–5°C (to minimize polybromination)

  • Molar ratio: 1:1 (amine:Br₂)

  • Yield: 68–72%

Characterization Data :

  • Melting Point : 92–94°C

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 2.4 Hz, 1H, ArH), 6.75 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 3.45 (s, 2H, NH₂), 2.30 (s, 3H, CH₃).

Alternative Pathway: Diazotization and Sandmeyer Reaction

For higher regioselectivity, 2-methylaniline undergoes diazotization followed by a Sandmeyer reaction with CuBr:

  • Diazotization :

2-Methylaniline+NaNO2+HClDiazonium salt\text{2-Methylaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt}

  • Bromination :

Diazonium salt+CuBr4-Bromo-2-methylaniline+N2\text{Diazonium salt} + \text{CuBr} \rightarrow \text{4-Bromo-2-methylaniline} + \text{N}_2

Advantages :

  • Avoids polybromination byproducts.

  • Yield: 75–80%.

Synthesis of 6-Methoxysalicylaldehyde (2-Hydroxy-3-Methoxybenzaldehyde)

Riemer-Tiemann Reaction

3-Methoxyphenol undergoes formylation via the Riemer-Tiemann reaction, introducing an aldehyde group ortho to the hydroxyl group:

3-Methoxyphenol+CHCl3+NaOH6-Methoxysalicylaldehyde+NaCl+H2O\text{3-Methoxyphenol} + \text{CHCl}3 + \text{NaOH} \rightarrow \text{6-Methoxysalicylaldehyde} + \text{NaCl} + \text{H}2\text{O}

Optimized Conditions :

  • Solvent: Aqueous NaOH (10%)

  • Temperature: 60–70°C

  • Yield: 55–60%

Characterization Data :

  • Melting Point : 102–104°C

  • IR (KBr) : 3240 cm⁻¹ (O–H), 2830 cm⁻¹ (O–CH₃), 1685 cm⁻¹ (C=O).

Directed Ortho Metalation (DoM) Strategy

A modern approach employs directed metalation using tert-butyllithium (t-BuLi) followed by formylation with DMF:

  • Protection : 3-Methoxyphenol is protected as its methoxymethyl (MOM) ether.

  • Metalation :

MOM-protected phenol+t-BuLiLithiated intermediate\text{MOM-protected phenol} + \text{t-BuLi} \rightarrow \text{Lithiated intermediate}

  • Formylation :

Lithiated intermediate+DMF6-Methoxysalicylaldehyde\text{Lithiated intermediate} + \text{DMF} \rightarrow \text{6-Methoxysalicylaldehyde}

Advantages :

  • Higher regioselectivity.

  • Yield: 70–75%.

Condensation Reaction: Formation of the Schiff Base

Equimolar amounts of 4-bromo-2-methylaniline and 6-methoxysalicylaldehyde undergo condensation in ethanol under reflux, catalyzed by acetic acid:

4-Bromo-2-methylaniline+6-MethoxysalicylaldehydeCH₃COOHTarget Compound+H2O\text{4-Bromo-2-methylaniline} + \text{6-Methoxysalicylaldehyde} \xrightarrow{\text{CH₃COOH}} \text{Target Compound} + \text{H}_2\text{O}

Optimized Conditions :

  • Solvent: Absolute ethanol

  • Catalyst: 2–3 drops glacial acetic acid

  • Reflux time: 4–6 hours

  • Yield: 78–82%

Characterization Data :

  • Melting Point : 158–160°C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.20 (s, 1H, OH), 8.75 (s, 1H, CH=N), 7.45–6.85 (m, 5H, ArH), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

  • IR (KBr) : 1615 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O).

Comparative Analysis of Methodologies

Parameter Direct Bromination Sandmeyer Reaction Riemer-Tiemann DoM Strategy
Yield 68–72%75–80%55–60%70–75%
Regioselectivity ModerateHighModerateHigh
Reaction Time 2–3 hours4–5 hours6–8 hours3–4 hours
Scalability IndustrialLab-scaleLab-scaleLab-scale

Challenges and Optimization Strategies

  • Impurity Mitigation : Recrystallization from ethanol/water (1:1) enhances purity (>98%).

  • Solvent Effects : Ethanol outperforms methanol in minimizing side reactions (e.g., hemiaminal formation).

  • Catalyst Screening : Acetic acid (1 mol%) increases reaction rate compared to HCl or H₂SO₄.

Q & A

Q. How does the bromine substituent affect thermal stability compared to chloro/fluoro analogs?

  • Methodological Answer : TGA shows this compound decomposes at ~280°C, 20°C higher than chloro analogs due to stronger C–Br bond enthalpy. Fluorine analogs exhibit lower char residue (5% vs. 10%) owing to volatile HF formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.